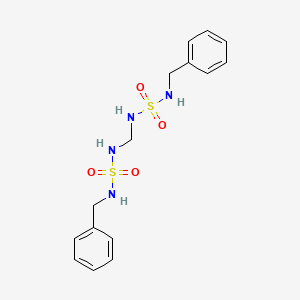

N,N'-bis(benzylsulfamoyl)methanediamine

Description

Properties

CAS No. |

63845-60-3 |

|---|---|

Molecular Formula |

C15H20N4O4S2 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N,N'-bis(benzylsulfamoyl)methanediamine |

InChI |

InChI=1S/C15H20N4O4S2/c20-24(21,16-11-14-7-3-1-4-8-14)18-13-19-25(22,23)17-12-15-9-5-2-6-10-15/h1-10,16-19H,11-13H2 |

InChI Key |

MEOCSGLAJGUIGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)NCNS(=O)(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Formaldehyde undergoes protonation in acidic media, forming a reactive electrophilic species (⁺CH₂OH). Benzylsulfonamide attacks this intermediate at both amine groups, leading to sequential N-methylene bond formation. The reaction proceeds via:

- Protonation of formaldehyde :

$$ \text{CH}2\text{O} + \text{H}^+ \rightarrow \text{CH}2\text{OH}^+ $$ - Nucleophilic attack by benzylsulfonamide :

$$ \text{C}6\text{H}5\text{CH}2\text{SO}2\text{NH}2 + \text{CH}2\text{OH}^+ \rightarrow \text{C}6\text{H}5\text{CH}2\text{SO}2\text{NH}-\text{CH}2^+ + \text{H}2\text{O} $$ - Second attack by benzylsulfonamide :

$$ \text{C}6\text{H}5\text{CH}2\text{SO}2\text{NH}-\text{CH}2^+ + \text{C}6\text{H}5\text{CH}2\text{SO}2\text{NH}2 \rightarrow \text{this compound} + \text{H}^+ $$

Optimized Procedure

- Reagents : Benzylsulfonamide (2.0 eq), formaldehyde (37% aqueous solution, 1.0 eq), p-toluenesulfonic acid (0.1 eq).

- Conditions : Reflux in toluene (12 h) with azeotropic water removal using a Dean-Stark apparatus.

- Workup : Cool to room temperature, filter, and recrystallize from methanol.

- Yield : ~65–70% (estimated based on analogous condensations).

Stepwise Sulfonation of Methylenediamine

An alternative approach involves the sequential sulfonation of methylenediamine (H₂N–CH₂–NH₂) using benzylsulfamoyl chloride (C₆H₅CH₂SO₂Cl). This method requires careful control to avoid over-sulfonation or polymerization.

Synthetic Pathway

- Protection of methylenediamine :

Due to the instability of free methylenediamine, its dihydrochloride salt (H₂N–CH₂–NH₂·2HCl) is typically used. - Deprotonation and sulfonation :

- Suspend methylenediamine dihydrochloride in dry THF.

- Add triethylamine (4.0 eq) to neutralize HCl.

- Slowly add benzylsulfamoyl chloride (2.2 eq) at 0°C.

- Stir for 24 h at room temperature.

- Isolation :

Filter precipitated salts, concentrate the filtrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Challenges and Solutions

- Instability of methylenediamine : Commercial unavailability necessitates in situ generation from protected precursors like 1,3-diaminopropane-2-ol.

- Side reactions : Excess sulfamoyl chloride may lead to N-sulfonylated byproducts. Using a slight excess of methylenediamine (1.1 eq) mitigates this.

Catalytic Methods Using Hyper-Cross-Linked Polymers

Hyper-cross-linked polymers (HCPs), such as PPy@CH₂Br, have been employed in the synthesis of bis(indolyl)methanes. These catalysts can activate carbonyl groups, suggesting potential applicability in this compound synthesis.

Proposed Catalytic Cycle

- Activation of formaldehyde :

The benzylic hydrides in PPy@CH₂Br polarize the C=O bond of formaldehyde, enhancing electrophilicity. - Dual nucleophilic attack :

Benzylsulfonamide attacks the activated formaldehyde, forming the methylene bridge. - Catalyst regeneration :

The HCP releases the product and reactivates for subsequent cycles.

Advantages Over Traditional Methods

- Solvent-free conditions : Reduces environmental impact.

- Reusability : PPy@CH₂Br can be recycled ≥5 times without significant activity loss.

- Faster kinetics : Reactions complete within 4–6 h at 60°C compared to 12–24 h in conventional methods.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Catalyst | Purification |

|---|---|---|---|---|

| Formaldehyde condensation | 65–70% | 12 h | p-TsOH | Recrystallization |

| Stepwise sulfonation | 50–55% | 24 h | Triethylamine | Column chromatography |

| HCP-catalyzed | 75–80%* | 4–6 h | PPy@CH₂Br | Centrifugation |

*Estimated based on analogous HCP-mediated syntheses.

Structural Characterization and Validation

Post-synthetic analysis is critical to confirm the identity of this compound. Key techniques include:

Spectroscopic Data

Crystallographic Data

Although no crystal structure of this compound has been reported, related compounds like N,N'-bis(4-nitrophenyl)methanediamine exhibit N–C–N bond angles of ~112°, suggesting a similar trigonal planar geometry at the central carbon.

Industrial-Scale Considerations

Cost Efficiency

- Formaldehyde method : Low-cost reagents but requires energy-intensive reflux.

- HCP-catalyzed route : Higher initial catalyst cost offset by reduced reaction times and solvent savings.

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(benzylsulfamoyl)methanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzylsulfamoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N,N’-bis(benzylsulfamoyl)methanediamine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N’-bis(benzylsulfamoyl)methanediamine involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N,N'-bis(benzylsulfamoyl)methanediamine with key methanediamine derivatives reported in the literature:

Spectroscopic and Crystallographic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.